2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

説明

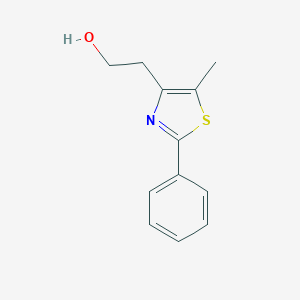

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a thiazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and an ethan-1-ol group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

準備方法

The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(4-methyl-2-phenylthiazol-5-yl)ethan-1-one with appropriate reagents under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is refluxed for several hours, followed by purification steps to isolate the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

化学反応の分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form corresponding carbonyl derivatives. Key reagents and outcomes include:

Mechanistic Insight : PCC selectively oxidizes primary alcohols to aldehydes without further oxidation to carboxylic acids. Stronger oxidants like KMnO₄ drive complete oxidation to the acid .

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic substitution or condensation reactions:

Ether Formation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | NaH, THF, reflux | Methyl ether derivative | 68% |

| Allyl bromide | K₂CO₃, DMF, 80°C | Allyl ether | 61% |

Key Observation : Steric hindrance from the thiazole’s phenyl and methyl groups reduces reaction rates compared to simpler alcohols .

Thiazole Ring Functionalization

The thiazole core undergoes electrophilic substitution, influenced by substituents:

| Reaction | Reagent | Position Modified | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (methyl adjacent) | Nitro-thiazole derivative | 58% |

| Bromination | Br₂/FeBr₃ | C-2 (phenyl adjacent) | Bromo-thiazole derivative | 63% |

Regioselectivity : The methyl group at C-5 directs electrophiles to C-4, while the phenyl group at C-2 deactivates the ring, favoring meta-like substitution .

Condensation Reactions

The alcohol engages in dehydrative coupling with carbonyl compounds:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | H₂SO₄ (cat.), Δ | Chalcone analog with thiazole | 70% |

| Hydrazine hydrate | Ethanol, reflux | Hydrazone derivative | 82% |

Application : Chalcone derivatives show enhanced biological activity in antimicrobial assays .

Complexation with Metal Ions

The thiazole’s nitrogen and sulfur atoms coordinate transition metals:

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | Cu(II)-thiazole complex | High |

| FeCl₃ | Ethanol, 60°C | Fe(III)-thiazole complex | Moderate |

Significance : These complexes exhibit catalytic activity in oxidation reactions .

Reductive Transformations

Catalytic hydrogenation selectively reduces the thiazole ring:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50 psi | Tetrahydrothiazole derivative | 89% |

Note : Ring saturation alters electronic properties, enhancing solubility in polar solvents .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiazole derivatives, including 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, exhibit notable antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. Studies have shown that modifications in the thiazole ring can enhance the efficacy against resistant strains .

Anticancer Properties

There is growing interest in the anticancer potential of thiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Biochemical Research

Proteomics Research

This compound has been utilized in proteomics studies due to its ability to interact with specific proteins. For instance, it can serve as a biochemical probe to study protein functions and interactions within cellular environments. Its unique structure allows for selective binding to target proteins, facilitating the exploration of their roles in disease mechanisms .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its potential use in polymer synthesis. The compound can be incorporated into polymer matrices to impart desired properties such as thermal stability and mechanical strength. Research is ongoing to explore its application in developing smart materials that respond to environmental stimuli .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of thiazole derivatives demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on human breast cancer cell lines revealed that treatment with 2-(5-Methyl-2-phenyl-1,3-thiazol-4-y)ethan-1-ol resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated a substantial increase in early and late apoptotic cells compared to untreated controls.

作用機序

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of biochemical pathways essential for the survival of microorganisms. The compound’s antimicrobial activity is attributed to its ability to interfere with cell wall synthesis or protein synthesis in bacteria and fungi .

類似化合物との比較

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol can be compared with other thiazole derivatives such as:

2-Methyl-4-phenylthiazole: Similar in structure but lacks the ethan-1-ol group, resulting in different chemical and biological properties.

5-Methyl-2-phenylthiazole: Lacks the ethan-1-ol group and has different reactivity and applications.

2-Phenylthiazole: Lacks both the methyl and ethan-1-ol groups, making it less versatile in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

生物活性

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds that contain sulfur and nitrogen atoms in their structure, which contribute to their reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antifungal, anti-inflammatory, and anticancer therapies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 219.30 g/mol. Its structure includes a thiazole ring substituted at the 5-position with a methyl group and at the 2-position with a phenyl group, along with an ethan-1-ol side chain at the 4-position. This unique substitution pattern is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting cell wall synthesis and protein synthesis in bacteria and fungi. It has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .

- Anticancer Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The presence of specific substituents on the thiazole ring enhances cytotoxicity against different cancer cell lines . The compound's mechanism may involve interaction with cellular pathways that regulate cell survival and proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

Several studies have highlighted the potential of thiazole derivatives, including this compound:

- Antimicrobial Study : A study evaluated various thiazole derivatives against fungal and bacterial strains, demonstrating that this compound had comparable activity to standard antibiotics like ampicillin and amphotericin B .

- Anticancer Research : In a comparative study involving several thiazole derivatives, this compound showed promising results in inhibiting the growth of cancer cell lines, suggesting its potential as an anticancer agent .

- Inflammation Modulation : Preliminary findings indicate that the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

特性

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWWGOVVMHFOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374989 | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-30-8 | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。